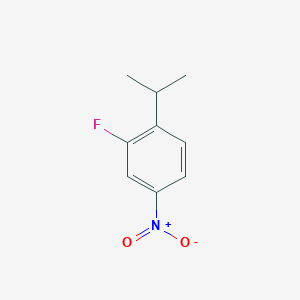

2-Fluoro-1-isopropyl-4-nitrobenzene

Descripción

Structural Classification within Fluorinated Nitroarene Scaffolds

2-Fluoro-1-isopropyl-4-nitrobenzene belongs to the class of fluorinated nitroarene scaffolds. Its structure is characterized by a benzene (B151609) ring functionalized with three specific substituents: a fluorine atom, an isopropyl group, and a nitro group. The IUPAC name for this compound is 2-fluoro-4-nitro-1-propan-2-ylbenzene. nih.gov The spatial arrangement of these groups (ortho fluorine, para nitro, and the isopropyl group at position 1) dictates its chemical behavior.

The presence of a nitro group, which is a strong electron-withdrawing group, significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. nih.govyoutube.com The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions, further enhancing the compound's utility in this type of transformation. nih.govscience.gov The isopropyl group, an alkyl substituent, has a modest electron-donating effect.

The combination of these functionalities on a single benzene ring makes this compound a distinct entity within the broader family of fluorinated nitroaromatics, which are themselves important building blocks in medicinal and materials science. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀FNO₂ | PubChem nih.gov |

| Molecular Weight | 183.18 g/mol | PubChem nih.gov |

| CAS Number | 1369836-94-1 | PubChem nih.gov |

| IUPAC Name | 2-fluoro-4-nitro-1-propan-2-ylbenzene | PubChem nih.gov |

Rationale for Research Focus: Significance as a Synthetic Intermediate

The primary significance of this compound in research and development lies in its role as a versatile synthetic intermediate. aromsyn.com The molecule is specifically designed for use in building more complex chemical structures. The strategic placement of its functional groups allows for selective chemical transformations.

The most prominent application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 4-position, making it susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). nih.govyoutube.com This reactivity allows for the introduction of new functional groups at a specific position on the aromatic ring, which is a crucial step in the multi-step synthesis of target molecules.

Commercial suppliers highlight its utility in coupling reactions and the synthesis of pharmaceutical intermediates and functional materials. aromsyn.com The subsequent reduction of the nitro group to an amine provides another reactive site for further derivatization, such as in the formation of amides or the participation in diazotization reactions. This dual reactivity makes it a valuable building block for creating diverse molecular architectures. For example, related fluoronitrobenzene derivatives are used in the preparation of inhibitors for therapeutic targets like insulin-like growth factor-1 receptor. scbt.com

Overview of Current Academic Landscape Pertaining to the Compound and its Congeners

The academic and patent landscape for this compound is situated within the broader context of research into fluorinated nitroaromatic compounds. While specific, in-depth academic studies focusing exclusively on this exact molecule are not abundant, the literature is rich with research on its congeners and related structures, which provides a clear picture of its potential applications and reactivity.

Congeners of this compound include other halogenated isopropyl nitrobenzenes and various fluoronitrobenzenes. For instance, research on 2-Chloro-1-isopropyl-4-nitrobenzene (B1626230) offers insights into the comparative reactivity of different halogen leaving groups in SNAr reactions. nih.gov Similarly, studies on the synthesis and reactions of compounds like 2-Bromo-4-fluoro-1-nitrobenzene chemimpex.comsigmaaldrich.com and 4-Fluoro-2-methoxy-1-nitrobenzene scbt.com contribute to the understanding of how different substitution patterns influence the chemical properties of the scaffold.

Patents often describe the synthesis of related structures, such as N-isopropyl-4-fluoroaniline, which can be prepared from 4-fluoronitrobenzene, demonstrating the industrial relevance of this class of compounds. google.com The synthesis of fluoronitrobenzenes via halogen exchange reactions from their chloro-analogs is also a well-documented industrial process. google.com The overarching theme in the current landscape is the use of these activated aromatic systems as key intermediates for constructing complex molecules, particularly for the pharmaceutical and agrochemical industries. chemimpex.comgoogle.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-nitro-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKNILQFRBZDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470376 | |

| Record name | 2-Fluoro-1-isopropyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369836-94-1 | |

| Record name | 2-Fluoro-1-isopropyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitro-1-(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 1 Isopropyl 4 Nitrobenzene and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 2-Fluoro-1-isopropyl-4-nitrobenzene molecule by introducing the key functional groups—fluoro, isopropyl, and nitro—onto a benzene-derived precursor in a highly convergent manner. These methods are often sought after for their efficiency and atom economy.

Regioselective Nitration of Isopropylfluorobenzene Derivatives

A primary direct approach involves the electrophilic nitration of an isopropylfluorobenzene precursor. The success of this strategy hinges on the directing effects of the existing substituents to achieve the desired regiochemistry. The isopropyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the fluorine atom is a deactivating group but also an ortho, para-director.

When considering 2-fluorocumene (B3367959) (1-fluoro-2-isopropylbenzene) as the substrate, the directing effects of both the fluoro and isopropyl groups must be taken into account. The isopropyl group strongly directs to its para position (C4) and weakly to its ortho positions (C3 and C6). The fluorine atom directs to its para position (C5) and ortho positions (C2 and C6). The nitration is expected to predominantly occur at the position most activated and sterically accessible. The C4 position is para to the bulky isopropyl group and meta to the fluorine, making it a likely site for nitration.

Typical nitration conditions involve the use of a mixture of concentrated nitric acid and sulfuric acid. aakash.ac.inpharmaguideline.combyjus.com The reaction is generally exothermic and requires careful temperature control to prevent over-nitration and side reactions. pharmaguideline.com Alternative and milder nitrating agents have also been developed to improve regioselectivity and yield for various aromatic compounds. rsc.orgfrontiersin.org

Table 1: Regioselective Nitration of Isopropylfluorobenzene

| Precursor | Reagents | Key Considerations | Expected Major Product |

|---|---|---|---|

| 1-Fluoro-2-isopropylbenzene | Conc. HNO₃, Conc. H₂SO₄ | The interplay of directing effects of the fluoro and isopropyl groups. Steric hindrance from the isopropyl group may favor para substitution. | This compound |

| 1-Fluoro-3-isopropylbenzene | Conc. HNO₃, Conc. H₂SO₄ | Both substituents direct to the 4- and 6-positions. A mixture of isomers is likely. | Mixture of 1-Fluoro-3-isopropyl-4-nitrobenzene and 1-Fluoro-3-isopropyl-6-nitrobenzene |

Introduction of Fluorine onto Isopropylnitrobenzene Precursors

Another direct synthetic route involves the introduction of a fluorine atom onto an isopropylnitrobenzene scaffold. This is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group, typically a halogen like chlorine, is displaced by a fluoride (B91410) ion. google.comgoogle.com

For this approach, a precursor such as 2-chloro-1-isopropyl-4-nitrobenzene (B1626230) would be required. The reaction with a fluoride source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane (B150427) at elevated temperatures facilitates the substitution. google.comgoogle.com The presence of the electron-withdrawing nitro group para to the chlorine atom is crucial as it activates the ring towards nucleophilic attack.

Table 2: Fluorination of Isopropylnitrobenzene Precursors via SNAr

| Precursor | Reagents | Solvent | Key Features |

|---|---|---|---|

| 2-Chloro-1-isopropyl-4-nitrobenzene | Potassium Fluoride (KF) | Sulfolane, DMF | The nitro group activates the ring for nucleophilic substitution of the chlorine atom. google.com |

Isopropylation of Fluoro-nitrobenzene Intermediates

The introduction of the isopropyl group via Friedel-Crafts alkylation onto a fluoro-nitrobenzene intermediate represents a third direct strategy. aakash.ac.in However, this method faces significant challenges. The Friedel-Crafts reaction is an electrophilic aromatic substitution that is severely inhibited by the presence of strongly deactivating groups, such as the nitro group. msu.edu

The nitro group's powerful electron-withdrawing nature deactivates the aromatic ring to such an extent that Friedel-Crafts alkylation or acylation often fails to proceed under standard conditions. msu.edu While some forceful conditions or specialized catalysts might be employed, this route is generally considered less viable for the synthesis of this compound compared to the other direct strategies.

Stepwise Synthetic Routes

Stepwise synthetic routes offer greater control over regiochemistry by building the molecule through a sequence of discrete reactions. This approach often involves the protection of certain functional groups or the strategic introduction of substituents to influence the outcome of subsequent steps.

Sequential Halogenation, Nitration, and Alkylation Transformations

The order in which the halogen, nitro, and alkyl groups are introduced onto the benzene (B151609) ring is critical to the success of a stepwise synthesis. The directing effects of the substituents at each stage dictate the position of the next incoming group. libretexts.org A plausible sequence for the synthesis of an analogue, 2-chloro-1-isopropyl-4-nitrobenzene, has been devised and can be adapted. chegg.com

A potential pathway could be:

Friedel-Crafts Alkylation of Benzene: Reaction of benzene with an isopropyl halide (e.g., 2-chloropropane) and a Lewis acid catalyst like AlCl₃ to form isopropylbenzene (cumene). aakash.ac.in

Nitration of Isopropylbenzene: The nitration of cumene (B47948) predominantly yields p-isopropylnitrobenzene due to the steric bulk of the isopropyl group favoring para substitution. msu.edunih.gov

Halogenation: Introduction of fluorine at this stage is not straightforward. However, a related sequence for a chloro-analogue involves chlorination. chegg.com

An alternative and more controlled approach would involve Friedel-Crafts acylation followed by reduction:

Friedel-Crafts Acylation: Benzene is acylated with propanoyl chloride and AlCl₃ to form propiophenone. libretexts.org

Fluorination: Introduction of fluorine onto propiophenone.

Nitration: The regiochemistry would be directed by the existing groups.

Reduction: The keto group is reduced to a methylene (B1212753) group (CH₂) to form the isopropyl group, for instance, via a Clemmensen or Wolff-Kishner reduction. fiveable.me

Functional Group Interconversions for Target Structure Elaboration

Functional group interconversions (FGIs) are powerful tools in multi-step synthesis, allowing for the transformation of one functional group into another to facilitate a desired reaction or to install the final required functionality. solubilityofthings.comimperial.ac.uk

An important FGI in the context of synthesizing fluorinated aromatic compounds is the Balz-Schiemann reaction. This would involve a synthetic sequence such as:

Synthesis of an appropriate amino-isopropylnitrobenzene precursor.

Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

Fluorination: The diazonium salt is then treated with fluoroboric acid (HBF₄) or its salts, followed by thermal or photochemical decomposition to yield the desired fluoroaromatic compound.

Another key FGI is the reduction of a nitro group to an amine, which can then be used to direct subsequent substitutions before being potentially re-oxidized or utilized for other transformations. fiveable.me

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isopropylfluorobenzene |

| Isopropylnitrobenzene |

| Fluoro-nitrobenzene |

| 1-Fluoro-2-isopropylbenzene |

| 2-Fluorocumene |

| 1-Fluoro-3-isopropylbenzene |

| 1-Fluoro-4-isopropylbenzene |

| 1-Fluoro-3-isopropyl-4-nitrobenzene |

| 1-Fluoro-3-isopropyl-6-nitrobenzene |

| 1-Fluoro-4-isopropyl-2-nitrobenzene |

| 2-Chloro-1-isopropyl-4-nitrobenzene |

| 2-Bromo-1-isopropyl-4-nitrobenzene (B1370149) |

| Isopropylbenzene |

| Cumene |

| p-Isopropylnitrobenzene |

| Propiophenone |

| Amino-isopropylnitrobenzene |

| Benzene |

| 2-Chloropropane |

| Propanoyl chloride |

| Nitric acid |

| Sulfuric acid |

| Potassium Fluoride |

| Cesium Fluoride |

| Dimethylformamide |

| Sulfolane |

| t-Butanol |

| Aluminum chloride |

| Sodium nitrite |

Reduction of Nitro Group to Amino Functionality in Related Compounds

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. masterorganicchemistry.comnumberanalytics.com This conversion is particularly significant for producing key intermediates for pharmaceuticals and agrochemicals. chemistryviews.orgpsu.edu A variety of methods are available, broadly categorized as catalytic hydrogenation and chemical reduction. numberanalytics.com

Catalytic hydrogenation is a widely employed method for reducing nitroarenes. numberanalytics.com This process typically involves hydrogen gas and a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. numberanalytics.comcommonorganicchemistry.com Pd/C is often the preferred catalyst for its efficiency in reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, for substrates containing sensitive groups like aromatic halides, Raney nickel is a suitable alternative to prevent dehalogenation. commonorganicchemistry.com

Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when specific chemoselectivity is required. numberanalytics.com Metals such as iron, zinc, and tin in acidic media are traditionally used. masterorganicchemistry.comcommonorganicchemistry.com For instance, the selective reduction of one nitro group in a dinitro compound can be achieved using reagents like sodium sulfide. wikipedia.org Tin(II) chloride is another mild reagent capable of reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Hydride reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in combination with other agents to achieve the desired reduction. psu.edunumberanalytics.com

The choice of reducing agent is critical and depends on the specific substrate and the presence of other functional groups. For example, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to form azo compounds with aromatic nitro compounds. commonorganicchemistry.comwikipedia.org

A study on the synthesis of 2-fluoro-5-nitroaniline, an analogue, demonstrated the use of zinc powder in a mixture of ethanol (B145695) and water to selectively reduce 2,4-dinitrofluorobenzene. guidechem.comgoogle.com This method highlights the potential for using specific metal reductants to achieve regioselective reduction in poly-functionalized aromatic systems. Another related synthesis, that of 2-fluoro-N-methyl-5-nitroaniline, involves the initial formation of an intermediate which is then reduced using sodium borohydride. chemicalbook.com

Table 1: Comparison of Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|

| H₂/Pd/C | Hydrogen gas | High efficiency for various nitro groups. commonorganicchemistry.com | Can reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas | Good for substrates with aromatic halides. commonorganicchemistry.com | --- |

| Fe/Acid | Acidic (e.g., Acetic Acid) | Mild and chemoselective. commonorganicchemistry.com | Generates metallic waste. psu.edu |

| Zn/Acid | Acidic (e.g., Acetic Acid) | Mild and chemoselective. commonorganicchemistry.com | --- |

| SnCl₂ | Mild conditions | Good for presence of other reducible groups. commonorganicchemistry.com | --- |

| NaBH₄ | Varies | Can be used for controlled reduction. numberanalytics.com | May require co-reagents for efficiency. psu.edu |

| LiAlH₄ | Anhydrous solvent | Effective for aliphatic nitro groups. wikipedia.org | Forms azo compounds with aromatic nitro groups. commonorganicchemistry.comwikipedia.org |

Iodination and Subsequent Reduction Reactions

Iodination of aromatic compounds, followed by reduction, represents a versatile synthetic strategy. While direct iodination of this compound is not extensively detailed in readily available literature, general principles of electrophilic aromatic substitution can be applied. The presence of the activating isopropyl group and the deactivating, meta-directing nitro group would influence the position of iodination.

A more common route to introduce an iodine substituent involves the diazotization of an amino group, followed by a Sandmeyer-type reaction with potassium iodide. This would be applicable to the amino analogue, 2-fluoro-1-isopropylaniline, which can be synthesized from the corresponding nitro compound as described in the previous section.

Once the iodo-substituted analogue is obtained, the nitro group can be reduced. The choice of reducing agent would need to be compatible with the iodo substituent. Catalytic hydrogenation with certain catalysts might lead to hydrodeiodination. Therefore, milder chemical reducing agents like tin(II) chloride or iron in acidic media would be more suitable to selectively reduce the nitro group while preserving the carbon-iodine bond. commonorganicchemistry.com

Advanced Catalytic Approaches in Synthesis

Palladium-Catalyzed Coupling Reactions for Aromatic Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.orgfiveable.me These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer efficient methods to construct complex molecules. libretexts.orgfiveable.me

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is a prominent example. libretexts.org While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides is more challenging due to the strength of the C-F bond. However, advancements have enabled the coupling of aryl fluorides, particularly those bearing electron-withdrawing groups. acs.orgnih.gov Nickel-catalyzed protocols have also been developed for this purpose. acs.orgnih.gov The Suzuki coupling is noted for its tolerance of a wide range of functional groups and its use of generally non-toxic organoboron reagents. nobelprize.org

The Heck reaction couples an organohalide with an alkene to form a substituted alkene. libretexts.orgfiveable.me This reaction is a powerful method for C-C bond formation and has been adapted for various substrates. sigmaaldrich.com

The Buchwald-Hartwig amination is a key method for forming aryl amines from aryl halides and primary or secondary amines. libretexts.orgsigmaaldrich.com This reaction is significant in the synthesis of pharmaceuticals and natural products. libretexts.org The development of specialized phosphine (B1218219) ligands has been critical to the success of these reactions. libretexts.org

Other important palladium-catalyzed reactions include the Stille coupling (using organotin reagents), and the Negishi coupling (using organozinc reagents). libretexts.orgfiveable.me The choice of reaction depends on the specific substrates and desired product. Fluoride ions have been shown to play a promotional role in several of these coupling reactions, including the Suzuki-Miyaura, Hiyama, and Stille reactions. thieme-connect.com

Table 2: Overview of Key Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron | C-C | Tolerates many functional groups. libretexts.orgnobelprize.org |

| Heck | Organohalide + Alkene | C-C | Forms substituted alkenes. libretexts.orgfiveable.me |

| Buchwald-Hartwig | Organohalide + Amine | C-N | Widely used for aryl amine synthesis. libretexts.org |

| Stille | Organohalide + Organotin | C-C | Versatile C-C bond formation. libretexts.org |

| Negishi | Organohalide + Organozinc | C-C | Uses more reactive organozinc reagents. nobelprize.org |

Organic Superbase Catalysis in Aryl Fluoride Functionalization

Organic superbases are strong, non-nucleophilic bases that have found applications in promoting various organic reactions. rsc.org These bases, such as phosphazene bases (e.g., P4-t-Bu), are highly soluble in organic solvents and can facilitate reactions that are challenging with traditional inorganic bases. rsc.org

In the context of aryl fluoride functionalization, organic superbases can be particularly useful in nucleophilic aromatic substitution (SₙAr) reactions. rsc.org The strong basicity of these catalysts can deprotonate a wide range of nucleophiles, enhancing their reactivity towards the electron-deficient aromatic ring of an aryl fluoride. This approach has been shown to enable challenging SₙAr reactions with O-, N-, and C-based nucleophiles. rsc.org The use of superbases can offer advantages in terms of reaction conditions and functional group tolerance. rsc.org Research has also shown that base catalysis in SₙAr reactions in non-polar aprotic solvents can proceed through a cyclic transition state mechanism. rsc.org

Cryogenic Organometallic Carbon–Fluoride Bond Functionalization

The activation of the carbon-fluoride (C-F) bond is notoriously difficult due to its high bond dissociation energy. acs.org However, recent advancements have demonstrated that C-F bonds can be functionalized under cryogenic (low-temperature) conditions using organometallic reagents. acs.orgnih.gov

This approach often involves the use of organolithium or organoaluminum compounds at temperatures as low as -78 °C. acs.orgnih.govsaylor.orgwikipedia.org At these low temperatures, selective C-F bond cleavage can be achieved, even in the presence of other halides like chlorides, bromides, and iodides. acs.org This represents a reversal of the typical reactivity patterns of organometallic reagents. nih.gov

The functionalization is driven by the formation of a strong metal-fluoride bond (e.g., Al-F), which provides the thermodynamic driving force for the reaction. acs.orgnih.gov This method has been successfully applied to the arylation, alkylation, alkenylation, and alkynylation of alkyl fluorides, and it shows promise for the late-stage functionalization of complex molecules. nih.gov While much of the research has focused on alkyl fluorides, the principles could potentially be extended to aryl fluorides like this compound, especially given that the method tolerates nitro groups. nih.gov The use of proton donors has also been explored as a strategy to promote C-F bond activation. nih.govpnas.org

Industrial and Laboratory Scale Synthesis Considerations

The transition of a chemical synthesis from the laboratory to an industrial scale involves numerous challenges and considerations. kewaunee.insolubilityofthings.com While laboratory synthesis prioritizes discovery and proof-of-concept, industrial synthesis focuses on efficiency, cost-effectiveness, safety, and environmental impact. oceanicpharmachem.comapolloscientific.co.uk

For a specialty chemical like this compound, which is likely produced in smaller quantities than commodity chemicals, batch processing is the typical manufacturing method. socma.org This involves a series of discrete steps in a reaction vessel, followed by purification. socma.org

Key considerations for scaling up include:

Process Optimization: Reaction conditions such as temperature, pressure, and reaction time need to be optimized to maximize yield and minimize byproducts. solubilityofthings.com

Process Intensification: This is an approach to make chemical manufacturing more efficient, sustainable, and cost-effective. pharmaceutical-technology.comcobaltcommunications.comsartorius.comopenaccessgovernment.org It can involve using continuous flow reactors, which offer better heat and mass transfer compared to batch reactors, potentially enabling reactions that are not feasible on a large scale in batch mode. openaccessgovernment.orgpharmafeatures.com

Safety: Handling larger quantities of potentially hazardous materials requires stringent safety protocols. kewaunee.in

Cost: The cost of raw materials, energy, and waste disposal are major factors in industrial synthesis. oceanicpharmachem.com

Sustainability: There is a growing emphasis on "green chemistry," which seeks to reduce waste and use less hazardous materials. openaccessgovernment.org This includes the recovery and recycling of solvents and catalysts. openaccessgovernment.org

The specific synthetic route chosen for industrial production will depend on a careful evaluation of these factors. A multi-step synthesis that is feasible in the lab may not be practical or economical on an industrial scale.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 1 Isopropyl 4 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. uci.edumasterorganicchemistry.com This reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex. uci.edulumenlearning.com

Directing Effects of Fluoro, Isopropyl, and Nitro Groups on Electrophilic Attack

The existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. These directing effects are a consequence of both inductive and resonance effects. uci.edu

Fluoro Group: Halogens, including fluorine, are deactivating yet ortho, para-directing. uci.edu They are deactivating because their strong inductive electron-withdrawing effect makes the ring less nucleophilic. uci.edu However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate when the electrophile attacks at the ortho or para positions.

Isopropyl Group: Alkyl groups like isopropyl are activating and ortho, para-directing. uci.edu They are activating because they donate electron density to the ring through an inductive effect, making the ring more nucleophilic and reactive towards electrophiles. uci.edu

Nitro Group: The nitro group is a strongly deactivating and meta-directing substituent. uci.edu It is deactivating because of its strong electron-withdrawing inductive and resonance effects, which significantly reduce the electron density of the aromatic ring. uci.edu It directs incoming electrophiles to the meta position because attack at the ortho or para positions would result in a resonance structure where the positive charge is adjacent to the positively charged nitrogen atom of the nitro group, which is highly unfavorable.

In 2-fluoro-1-isopropyl-4-nitrobenzene, the directing effects of the three substituents would be in competition. The powerful meta-directing effect of the nitro group and the ortho, para-directing effects of the fluoro and isopropyl groups would lead to a complex mixture of products upon electrophilic substitution. The positions open for substitution are C3, C5, and C6. The activating isopropyl group and the deactivating but ortho, para-directing fluoro group would favor substitution at positions 3 and 5. The strongly deactivating and meta-directing nitro group would favor substitution at position 3 (meta to the nitro group). Therefore, the most likely position for electrophilic attack would be at the C3 position, influenced by the combined directing effects of the substituents.

Steric Hindrance Effects of the Isopropyl Moiety on EAS Reactivity

In electrophilic aromatic substitution (EAS) reactions, the size of an existing alkyl group on the benzene ring can significantly influence the position of the incoming electrophile due to steric effects. numberanalytics.com The isopropyl group is bulkier than smaller alkyl groups like methyl or ethyl. youtube.com This bulkiness creates steric hindrance, physically obstructing the positions ortho (adjacent) to it. numberanalytics.comyoutube.com

Consequently, while the isopropyl group is an ortho, para-director due to its electron-donating nature, the para-position becomes the overwhelmingly favored site for substitution. youtube.comyoutube.com The larger the directing group, the stronger the preference for the formation of the para-product because it is a less sterically hindered position. youtube.com This effect is clearly demonstrated in the nitration of various alkylbenzenes, where the yield of the para-nitro product increases as the size of the alkyl substituent increases. numberanalytics.com For instance, the nitration of isopropylbenzene shows a significantly higher para-to-ortho product ratio compared to the nitration of toluene. numberanalytics.comsciepub.com This indicates that steric hindrance is a critical factor in controlling regioselectivity in EAS reactions involving substrates with bulky substituents like the isopropyl group. sciepub.com

| Alkyl Group (-R) | Substrate | % Ortho Product | % Para Product |

|---|---|---|---|

| -CH₃ | Toluene | ~58% | ~37% |

| -CH(CH₃)₂ | Isopropylbenzene (Cumene) | ~30% | ~62% |

| -C(CH₃)₃ | tert-Butylbenzene | ~16% | ~73% |

Anomalous Reactivity Patterns of Fluorobenzene (B45895) Derivatives in EAS

This unusual reactivity stems from a delicate balance of two opposing electronic effects:

Inductive Effect (-I): Fluorine is the most electronegative halogen, so it withdraws electron density from the aromatic ring through the sigma bond, which deactivates the ring towards electrophilic attack. acs.orgstackexchange.com

Resonance Effect (+R): Fluorine can donate lone-pair electron density back into the pi system of the ring. This effect is most pronounced for fluorine compared to other halogens because the overlap between fluorine's 2p orbitals and carbon's 2p orbitals is very effective. stackexchange.com This resonance donation partially counteracts the strong inductive withdrawal and preferentially increases the electron density at the ortho and para positions. acs.org

A striking feature of EAS reactions on fluorobenzene is the exceptionally high selectivity for substitution at the para position, which can account for over 90% of the product. acs.org Remarkably, the para position of fluorobenzene is often found to be more reactive than a single position on the benzene ring itself. acs.orgquora.com This combination of near-benzene reactivity and strong para-direction distinguishes fluorobenzene's behavior from the more straightforward deactivation seen with other halogens. acs.orgresearchgate.net

Radical and Single Electron Transfer (SET) Processes

Nitroaromatic compounds, including derivatives of nitrobenzene (B124822), can undergo single electron transfer (SET) to form stable radical anions. acs.org The nitrobenzene radical anion, or nitrobenzenide, can be generated through the transfer of an electron from various reducing agents. acs.orgrsc.org Recent studies have shown that anionic organic bases can act as effective electron donors to nitrobenzene, resulting in the formation of a stable nitrobenzenide radical ion-pair. acs.org

This process can be summarized as: Nitrobenzene + Base⁻ → [Nitrobenzene]•⁻ + Base•

The formation of these radical anions has been confirmed and characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy. acs.orgrsc.org Stable solutions of the nitrobenzene radical-anion have been prepared in dry solvents like methyl cyanide. rsc.org The stability and reactions of these radical anions are of significant interest; for example, they are known to react rapidly in electron-transfer processes with molecules that have a higher oxidation potential. rsc.org The generation of such radical species from common nitroarenes opens pathways to new types of chemical reactivity. acs.org

The introduction of a difluoromethyl group (–CHF₂) into aromatic structures is a significant strategy in the development of pharmaceuticals and agrochemicals, as this moiety can favorably alter a molecule's physicochemical properties. One modern approach to achieve this is through radical difluoromethylation. rsc.org

While specific studies on the radical difluoromethylation of this compound are not detailed in the surveyed literature, the general strategy has been applied to a wide range of aromatic and heteroaromatic compounds. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor. This radical species is a potent electrophile that can then attack an electron-rich aromatic ring. Given the electron-withdrawing nature of the nitro group in nitroaromatics, these substrates can be challenging. However, various catalytic systems and reaction conditions have been developed to facilitate the radical functionalization of a diverse set of molecules, highlighting the broad potential of this method. rsc.org

Oxidation Reactions

The isopropyl group attached to the nitrobenzene ring is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the aromatic ring). This reaction, known as benzylic oxidation, can transform the alkyl group into a carboxylic acid. masterorganicchemistry.com

This transformation requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often in the presence of heat. masterorganicchemistry.com A critical prerequisite for this reaction to occur is the presence of at least one hydrogen atom on the benzylic carbon. Since the isopropyl group has a benzylic C-H bond, it can be oxidized. The reaction proceeds by cleaving the C-C bonds of the alkyl group, ultimately converting it to a carboxyl group (-COOH). masterorganicchemistry.com

This oxidation is synthetically useful as it changes the electronic properties of the substituent, converting an electron-donating, ortho, para-directing alkyl group into a strongly electron-withdrawing, meta-directing carboxyl group. masterorganicchemistry.com The reaction is robust but can be harsh, making it most suitable for molecules that lack other sensitive functional groups. masterorganicchemistry.com

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. In the case of this compound, this reduction yields the corresponding 3-fluoro-4-isopropylaniline, a valuable intermediate in various chemical industries. The reactivity of the nitro group is influenced by the electronic effects of the other substituents on the benzene ring—the electron-withdrawing fluorine atom and the electron-donating isopropyl group. A variety of methods have been developed for this transformation, primarily involving catalytic hydrogenation or the use of metals in acidic media.

Detailed research has explored various conditions for the reduction of substituted nitroaromatics, which are applicable to this compound. These methods are generally high-yielding and can be adapted for large-scale synthesis.

One of the most common and efficient methods for the reduction of nitroarenes is catalytic hydrogenation. youtube.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen gas atmosphere. researchgate.net For instance, the reduction of similar fluoro-nitroaromatic compounds is often carried out using 10% Pd/C in a solvent like methanol (B129727) or ethanol (B145695) at room temperature over several hours. researchgate.net The reaction proceeds smoothly to afford the corresponding aniline (B41778) in high yield.

Another widely used method is the Béchamp reduction, which employs iron metal in the presence of an acid, such as hydrochloric acid or acetic acid. youtube.comcommonorganicchemistry.com This method is particularly advantageous for its cost-effectiveness and its tolerance of various functional groups. The reaction is typically performed by heating the nitro compound with iron powder in a solvent mixture, like ethanol and water. commonorganicchemistry.com The process is believed to proceed through the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

The use of tin (Sn) or zinc (Zn) in acidic conditions also effectively reduces nitro groups. scispace.com For example, stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic reagent for this purpose. However, due to the generation of metallic waste, greener alternatives are often preferred in modern synthesis. rsc.org A milder variation involves the use of iron powder with ammonium (B1175870) chloride in an aqueous ethanol solution, which can be an effective system for reducing nitro compounds that might be sensitive to strongly acidic conditions. escholarship.org

The general mechanism for the reduction of a nitro group by a metal involves a series of single electron transfers. The nitro group is progressively reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

Below are tables summarizing typical conditions for the reduction of nitroarenes, which can be applied to this compound.

Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) |

| 10% Pd/C | Methanol | 20-25 | 1 | 3-5 |

| PtO₂ | Ethanol | 20-25 | 1 | 4-6 |

| Raney Ni | Ethanol | 50-60 | 5-10 | 2-4 |

This data is representative of typical conditions for the reduction of substituted nitrobenzenes and is applicable to this compound. youtube.comresearchgate.net

Table 2: Metal-Based Reduction Conditions for Nitro Group Reduction

| Metal | Acid/Additive | Solvent | Temperature (°C) | Reaction Time (h) |

| Iron (Fe) | Hydrochloric Acid | Ethanol/Water | 80-100 | 2-4 |

| Iron (Fe) | Ammonium Chloride | Ethanol/Water | 70-80 | 3-5 |

| Tin (Sn) | Hydrochloric Acid | Ethanol | 70-80 | 2-3 |

| Zinc (Zn) | Acetic Acid | Water | 60-70 | 4-6 |

This data represents common conditions for the reduction of nitroaromatic compounds and can be adapted for this compound. commonorganicchemistry.comscispace.com

Spectroscopic and Structural Elucidation Techniques for 2 Fluoro 1 Isopropyl 4 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 2-Fluoro-1-isopropyl-4-nitrobenzene and its related molecules, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully map out the molecular architecture.

Proton (¹H) NMR Spectral Assignment

Proton NMR spectroscopy of aromatic compounds provides key information on the substitution patterns of the benzene (B151609) ring. In the case of this compound, the chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the fluorine, isopropyl, and nitro groups.

For comparison, the ¹H NMR spectrum of the related compound 1-isopropyl-4-nitrobenzene (B160760) shows distinct signals for the aromatic and isopropyl protons. chemicalbook.com The protons on the benzene ring adjacent to the nitro group are typically shifted downfield due to the group's electron-withdrawing nature. chemicalbook.com The introduction of a fluorine atom at the 2-position further influences the electronic environment, causing additional shifts and introducing fluorine-proton couplings.

In a similar compound, 1-fluoro-2-nitrobenzene (B31998), the proton signals are observed at chemical shifts (δ) of approximately 8.06 ppm, 7.65 ppm, and a multiplet between 7.18 and 7.44 ppm. chemicalbook.com These values help in predicting the expected regions for the proton signals in this compound. The isopropyl group's protons will appear as a septet for the methine proton and a doublet for the two methyl groups, a characteristic pattern for this substituent.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. youtube.com The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. libretexts.org For aromatic compounds, carbons attached to electron-withdrawing groups like the nitro group are shifted significantly downfield (higher ppm values). youtube.comchemguide.co.uk

In 1-isopropyl-4-nitrobenzene, the carbon atoms of the benzene ring show signals across the aromatic region, with the carbon bearing the nitro group being the most deshielded. chemicalbook.com For this compound, the carbon atoms will experience the combined inductive and resonance effects of the fluoro, isopropyl, and nitro substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. rsc.org The presence of the isopropyl group will be confirmed by signals in the aliphatic region of the spectrum.

The chemical shifts for carbons in a benzene ring typically fall between 100 and 150 ppm. youtube.com Carbons bonded to electronegative atoms like oxygen or in proximity to electron-withdrawing groups will have higher chemical shifts. libretexts.org

Fluorine-19 (¹⁹F) NMR for Fluorinated Aromatic Systems

Fluorine-19 NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com It offers a wide range of chemical shifts, making it very sensitive to the local electronic environment of the fluorine atom. aiinmr.comhuji.ac.il

The chemical shift of the fluorine atom in this compound will be influenced by the positions and electronic nature of the other substituents on the aromatic ring. biophysics.org The nitro group, being strongly electron-withdrawing, will deshield the fluorine nucleus, causing its signal to appear at a lower field compared to unsubstituted fluorobenzene (B45895). The isopropyl group, being weakly electron-donating, will have a smaller, shielding effect.

In similar fluoronitrobenzene derivatives, ¹⁹F NMR chemical shifts are well-documented. For instance, the ¹⁹F NMR spectrum of 1-fluoro-2-nitrobenzene shows a distinct signal whose position is dependent on the solvent and reference standard used. chemicalbook.com The coupling between the fluorine nucleus and nearby protons (³JHF and ⁴JHF) provides valuable structural information by revealing through-bond connectivities. huji.ac.il

Mass Spectrometry (MS) Characterization

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing a molecular ion peak (M+) and various fragment ions.

For this compound (C₉H₁₀FNO₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 183.18 g/mol . nih.gov Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of the isopropyl group would likely lead to the loss of a methyl radical (CH₃) to form a stable benzylic cation, or the loss of a propylene (B89431) molecule.

In the mass spectrum of the related 1-fluoro-2-nitrobenzene, the molecular ion peak is observed, along with significant fragments corresponding to the loss of the nitro group. nih.gov Similarly, for this compound, characteristic fragments would confirm the presence and connectivity of the functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique, ideal for analyzing derivatives of this compound, particularly those that are more polar or have higher molecular weights. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org

For example, derivatives formed through reactions involving the nitro group, such as its reduction to an amine, can be readily analyzed by ESI-MS. The resulting spectrum would show a prominent peak corresponding to the protonated molecule of the derivative, allowing for the confirmation of its molecular weight. This technique is particularly valuable in monitoring the progress of chemical reactions and confirming the identity of the products formed. rsc.org For instance, the synthesis of various fluoronitrobenzene derivatives often utilizes ESI-MS to verify the successful incorporation of different functional groups. google.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods probe the vibrational and rotational energies of molecular bonds.

Infrared (IR) Spectroscopy is particularly adept at identifying polar functional groups. In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of the nitro (NO₂) group, which exhibits characteristic strong absorption bands. Generally, nitroaromatic compounds display asymmetric and symmetric stretching vibrations for the NO₂ group. rsc.org For nitrobenzene (B124822), these are typically observed around 1529 cm⁻¹ (asymmetric) and 1347 cm⁻¹ (symmetric). rsc.org The presence of other substituents, such as the fluoro and isopropyl groups, will influence the exact position and intensity of these and other peaks, including C-H, C-F, and C=C aromatic stretching vibrations. unpatti.ac.idresearchgate.net

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, complements IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For nitroaromatic compounds, Raman spectroscopy can provide valuable information about the carbon skeleton and the symmetric vibrations of the nitro group. researchgate.net For instance, the Raman spectrum of liquid nitrobenzene shows distinct peaks that can be assigned to specific vibrational modes. rsc.org

A complete vibrational analysis often involves a combined approach using both IR and Raman data, sometimes supported by computational calculations to assign the observed frequencies to specific molecular motions. rsc.org

Table 1: Typical IR and Raman Vibrational Frequencies for Functional Groups in Nitroaromatic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | IR, Raman |

| C-F | Stretch | 1000 - 1400 | IR |

| C-H (aromatic) | Stretch | 3000 - 3100 | IR, Raman |

| C=C (aromatic) | Stretch | 1400 - 1600 | IR, Raman |

| C-H (aliphatic) | Stretch | 2850 - 3000 | IR |

X-ray Crystallography for Solid-State Molecular Architecture

For nitroaromatic compounds, X-ray crystallography can reveal important structural details, such as the planarity of the benzene ring and the orientation of the nitro and other substituent groups. nih.gov For instance, in many nitrobenzene derivatives, the nitro group is coplanar with the aromatic ring. researchgate.net However, steric hindrance from adjacent bulky groups, like an isopropyl group, could potentially cause the nitro group to twist out of the plane of the benzene ring. researchgate.net

The crystal structure of nitrobenzene dioxygenase in complex with nitrobenzene has shown how the substrate binds in the active site, with the nitro group forming a hydrogen bond that orients the molecule for oxidation. nih.gov This highlights the importance of understanding the solid-state architecture to predict intermolecular interactions.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for separating mixtures of compounds, assessing purity, and monitoring the progress of chemical reactions.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

GC, often coupled with a mass spectrometer (GC-MS), allows for both the separation and identification of individual components in a mixture. nih.govscholaris.ca The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. For halogenated nitroaromatic compounds, specific GC columns and detector types, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), can enhance selectivity and sensitivity. epa.govnih.gov The EPA has established methods, such as Method 8091, which provide standardized GC conditions for the analysis of nitroaromatics. epa.gov

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. HPLC separates components of a mixture dissolved in a liquid solvent by pumping the solution through a column packed with a solid adsorbent material.

HPLC is extensively used for the analysis of nitroaromatic compounds. researchgate.netwaters.com It is particularly valuable for monitoring the progress of a chemical reaction by taking small aliquots of the reaction mixture at different time intervals and analyzing the relative concentrations of reactants, intermediates, and products. researchgate.net Furthermore, preparative HPLC can be used to isolate and purify the desired product from a reaction mixture. sielc.com Various HPLC methods, such as EPA Method 8330A and 8330B, have been developed for the analysis of nitroaromatics and nitramines in different matrices. epa.govepa.gov The choice of column, such as a C18 or a phenyl column, and the mobile phase composition are critical for achieving optimal separation. waters.comepa.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-nitrobenzene |

| 1-Fluoro-4-isopropyl-2-nitrobenzene |

| 1-Fluoro-4-nitrobenzene |

| 2-Chloro-1-isopropyl-4-nitrobenzene (B1626230) |

| 4-Bromo-2-fluoro-1-nitrobenzene |

| Aniline (B41778) |

| Nitrobenzene |

| 3-Nitrotoluene |

| 2,4,6-TNT |

| RDX |

| HMX |

Computational and Theoretical Investigations of 2 Fluoro 1 Isopropyl 4 Nitrobenzene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties and reactivity of molecules. For a compound like 2-Fluoro-1-isopropyl-4-nitrobenzene, a combination of methods would be employed to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) Studies (e.g., B3LYP functional)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results for medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such investigations.

In a typical study, the geometry of this compound would first be optimized using the B3LYP method with a suitable basis set, such as 6-311++G(d,p), to find the minimum energy structure. This process would yield key geometrical parameters like bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations would be performed to confirm that the structure corresponds to a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy could also be calculated at a given temperature.

Møller-Plesset Perturbation Theory (MP2) Calculations

To further refine the electronic energy and account for electron correlation effects more explicitly than standard DFT functionals, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often employed. While computationally more demanding than DFT, MP2 calculations can provide a valuable benchmark for the results obtained from DFT methods. These calculations are particularly useful for studying intermolecular interactions and can provide more accurate predictions of properties that are sensitive to electron correlation. For this compound, MP2 calculations could be used to obtain a more precise electronic energy and to validate the geometric parameters obtained from DFT.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity, stability, and potential applications. Several theoretical tools are used to analyze the electronic distribution and properties of this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO would likely be localized on the aromatic ring and the nitro group, while the LUMO would also be associated with the electron-deficient nitroaromatic system. A small HOMO-LUMO gap would suggest that the molecule is more reactive and less stable. The distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Hypothetical Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -2.00 |

| HOMO-LUMO Gap | 6.50 |

Note: The values in this table are hypothetical and are presented to illustrate the type of data that would be generated from FMO analysis. Actual values would require specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, charge transfer, and intramolecular and intermolecular interactions. By analyzing the delocalization of electron density between filled and unfilled orbitals, NBO analysis can quantify the strength of hyperconjugative and conjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the isopropyl group and the aromatic ring, indicating potential sites for nucleophilic attack. The fluorine atom would also influence the electrostatic potential of the aromatic ring.

Solvent Effects on Molecular and Electronic Properties (e.g., Conductor-like Polarizable Continuum Model (CPCM))

The Conductor-like Polarizable Continuum Model (CPCM) is a powerful computational tool used to investigate the influence of a solvent on the properties of a molecule. While specific CPCM studies on this compound are not extensively documented in publicly available literature, the principles of solvent effects on similar aromatic nitro compounds can be applied to understand its behavior.

In a vacuum, a molecule's properties are determined solely by its intrinsic electronic structure. However, in a solvent, the surrounding solvent molecules interact with the solute, leading to changes in its geometry, electronic distribution, and spectroscopic characteristics. The CPCM method simulates this by placing the molecule in a cavity within a continuous medium that has the dielectric properties of the solvent.

For this compound, increasing the polarity of the solvent is expected to have several key effects:

Dipole Moment: The presence of the strongly electron-withdrawing nitro group and the electronegative fluorine atom, combined with the electron-donating isopropyl group, results in a significant permanent dipole moment. In a polar solvent, this dipole moment is expected to increase as the solvent stabilizes the charge separation within the molecule.

Electronic Spectra: The energies of the frontier molecular orbitals (HOMO and LUMO) are influenced by the solvent. Polar solvents tend to stabilize both the ground and excited states, but often to different extents. This can lead to a shift in the absorption maxima in the UV-Visible spectrum, typically a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition.

Reactivity: Solvents can influence reaction rates and mechanisms. For reactions involving polar transition states, polar solvents can provide stabilization, thereby accelerating the reaction.

A hypothetical data table illustrating the potential solvent effects on key properties of this compound, as predicted by CPCM calculations, is presented below.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Gas Phase | 1 | Value | Value | Value |

| Toluene | 2.38 | Value | Value | Value |

| Dichloromethane | 8.93 | Value | Value | Value |

| Acetonitrile | 37.5 | Value | Value | Value |

| Water | 80.1 | Value | Value | Value |

Note: The values in this table are illustrative and would require specific quantum chemical calculations to be determined accurately.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies on the reaction mechanisms involving this compound can elucidate the pathways of its chemical transformations. Key reactions for this type of molecule include nucleophilic aromatic substitution (SNAAr) and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAAr): The benzene (B151609) ring in this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group. The fluorine atom, being a good leaving group, is a likely site for substitution. Theoretical studies would involve mapping the potential energy surface for the reaction of this compound with a nucleophile (e.g., an alkoxide or an amine). This would involve:

Formation of the Meisenheimer Complex: The first step is the attack of the nucleophile on the carbon atom bearing the fluorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Computational modeling can determine the structure and stability of this complex.

Transition State for Leaving Group Departure: The second step is the departure of the fluoride (B91410) ion to restore the aromaticity of the ring. A transition state is associated with this step, and its energy barrier determines the rate of the reaction.

The presence of the isopropyl group at the ortho position to the fluorine atom can sterically hinder the approach of the nucleophile, potentially affecting the reaction rate and regioselectivity.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation for nitroaromatic compounds. Theoretical studies can investigate the stepwise mechanism of this reduction, which often proceeds through nitroso and hydroxylamine (B1172632) intermediates. Computational analysis can help in understanding the thermodynamics and kinetics of each reduction step.

Photoreduction: Sterically hindered nitrobenzenes are known to undergo photoreduction. researchgate.net Theoretical investigations could explore the excited state properties of this compound to understand its photochemical reactivity.

Conformational Analysis and Steric Profile of the Isopropyl Group

The rotation around the C(ring)-C(isopropyl) bond is the primary conformational variable. The most stable conformation will be the one that minimizes steric interactions between the methyl groups of the isopropyl substituent and the adjacent substituents on the benzene ring (the fluorine atom and a hydrogen atom).

The three primary staggered conformations of the isopropyl group can be visualized as follows:

Conformation A: The C-H bond of the isopropyl group is syn-periplanar to the C-C bond of the benzene ring pointing towards the fluorine atom. In this arrangement, one methyl group is gauche to the fluorine atom and the other is gauche to the ortho hydrogen.

Conformation B: The C-H bond of the isopropyl group is syn-periplanar to the C-C bond of the benzene ring pointing towards the ortho hydrogen. Here, one methyl group is anti to the fluorine atom and the other is gauche to the ortho hydrogen.

Conformation C: One of the C-C bonds of the isopropyl group is syn-periplanar to the C-C bond of the benzene ring. This conformation often leads to significant steric clash.

Based on general principles of steric hindrance, Conformation B is likely to be the most stable due to the larger anti-positioning of one of the bulky methyl groups relative to the fluorine atom. Conformation A would experience more steric strain due to the gauche interaction between a methyl group and the fluorine atom. researchgate.net

A detailed computational analysis would involve calculating the relative energies of these conformations using methods like Density Functional Theory (DFT). The results of such an analysis can be summarized in a table.

| Conformer | Dihedral Angle (F-C1-C(isopropyl)-H) | Relative Energy (kcal/mol) |

| A | ~0° | Value |

| B | ~180° | 0.0 (most stable) |

| C | ~60° or -60° | Value |

Note: The values in this table are illustrative and would require specific quantum chemical calculations to be determined accurately.

The steric profile of the isopropyl group in the most stable conformation will influence how the molecule interacts with other molecules, including reactants, solvents, and biological receptors. The bulky nature of the isopropyl group can shield the ortho-positioned fluorine atom, potentially modulating its reactivity in substitution reactions.

Derivatization Strategies and Advanced Synthetic Transformations Utilizing 2 Fluoro 1 Isopropyl 4 Nitrobenzene

Functionalization through Nitro Group Reduction

The nitro group in 2-fluoro-1-isopropyl-4-nitrobenzene is a key functional handle that can be readily transformed into an amino group, opening up a vast landscape of subsequent derivatization possibilities. This reduction is a pivotal step in the synthesis of more complex molecules.

Synthesis of Substituted Isopropylfluoroanilines

The reduction of the nitro group in this compound yields 3-fluoro-4-isopropylaniline. This transformation is a fundamental step in elaborating the core structure. A common and efficient method for this reduction is catalytic hydrogenation. For instance, the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas effectively converts the nitro group to an amine. Another approach involves the use of reducing agents like iron powder in the presence of an acid, such as acetic acid. A patent describes a process where 4-fluoronitrobenzene is hydrogenated to para-fluoroaniline, which is then alkylated, showcasing a related pathway. google.com

The resulting 3-fluoro-4-isopropylaniline is a valuable intermediate for further synthetic modifications.

Table 1: Synthesis of 3-Fluoro-4-isopropylaniline

| Starting Material | Reagents and Conditions | Product | Notes |

| This compound | H₂, Pd/C, Solvent (e.g., Ethanol (B145695), Methanol) | 3-Fluoro-4-isopropylaniline | A standard and high-yielding catalytic hydrogenation method. |

| This compound | Fe, Acetic Acid, Solvent (e.g., Ethanol/Water) | 3-Fluoro-4-isopropylaniline | A classic reduction method using a metal in acidic media. |

| 4-Fluoronitrobenzene | H₂, Acetone, Catalyst (e.g., Pd/C or Pt/C) | 4-Fluoro-N-isopropylaniline | A one-pot reductive amination process. google.com |

Amine-Based Derivatizations

The amino group of 3-fluoro-4-isopropylaniline is a nucleophilic center that can readily participate in a variety of chemical reactions, allowing for the introduction of a wide range of functional groups. Common derivatizations include acylation, sulfonylation, and alkylation.

Acylation: The reaction of 3-fluoro-4-isopropylaniline with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, reaction with acetyl chloride would produce N-(3-fluoro-4-isopropylphenyl)acetamide. A patented method describes the synthesis of N-(4-fluoroaniline)-2-hydroxy-N-isopropylacetamide, highlighting the acylation of a related fluoroaniline (B8554772) derivative. google.com

Sulfonylation: Treatment of 3-fluoro-4-isopropylaniline with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, affords the corresponding sulfonamides. These derivatives are of interest in medicinal chemistry. Research on the sulfonamides of the similar 3-fluoro-4-morpholinoaniline (B119058) showcases the synthesis of such compounds. researchgate.net

N-Alkylation: The amino group can be further alkylated. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) can introduce additional alkyl groups. A patented method for the oriented single alkylation of 4-fluoroaniline (B128567) to produce 4-fluoro-N-isopropylaniline using halo isopropyl alkane as the alkylating agent has been described. google.com This highlights a direct route to N-alkylated fluoroanilines.

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aromatic ring of this compound and its derivatives provides a scaffold for the construction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Cross-Coupling Reactions with Aryl Halide Analogues

While the fluorine atom in this compound can undergo nucleophilic substitution, its bromo- and chloro-analogs, such as 2-bromo-1-isopropyl-4-nitrobenzene (B1370149) and 2-chloro-1-isopropyl-4-nitrobenzene (B1626230), are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new C-C bonds.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For instance, 2-bromo-1-isopropyl-4-nitrobenzene could be coupled with phenylboronic acid to yield 2-isopropyl-5-nitro-1,1'-biphenyl. A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrates the feasibility of such transformations on similar structures. nih.gov Another example is the Suzuki reaction of 1,4-dibromo-2-nitrobenzene (B110544) with 4-methoxyphenylboronic acid. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgnumberanalytics.comlibretexts.orgthermofisher.comnih.gov This method is known for its tolerance of a wide range of functional groups. For example, 2-bromo-1-isopropyl-4-nitrobenzene could be reacted with tributyl(vinyl)stannane to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orglibretexts.orgwikipedia.org This would allow for the introduction of an alkynyl moiety onto the this compound scaffold, for example, by coupling 2-bromo-1-isopropyl-4-nitrobenzene with phenylacetylene.

Table 2: Cross-Coupling Reactions of Aryl Halide Analogues

| Reaction Type | Aryl Halide Analogue | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | 2-Bromo-1-isopropyl-4-nitrobenzene | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivative |

| Stille Coupling | 2-Bromo-1-isopropyl-4-nitrobenzene | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted derivative |

| Sonogashira Coupling | 2-Bromo-1-isopropyl-4-nitrobenzene | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |

Nucleophilic Displacement of Fluorine by Various Carbon and Heteroatom Nucleophiles

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNA) by the electron-withdrawing nitro group. This allows for the displacement of the fluorine by a variety of nucleophiles.

Heteroatom Nucleophiles: Oxygen, nitrogen, and sulfur-based nucleophiles can readily displace the fluorine atom. For example, reaction with sodium methoxide (B1231860) would yield 2-methoxy-1-isopropyl-4-nitrobenzene. The reaction with amines, such as morpholine, leads to the formation of N-aryl derivatives, as demonstrated in the synthesis of 3-fluoro-4-morpholinoaniline from 1,2-difluoro-4-nitrobenzene. researchgate.net Similarly, thiols can act as nucleophiles to form thioethers. The reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed.

Carbon Nucleophiles: While less common for fluorine displacement, strong carbon nucleophiles can also participate in SNA reactions under specific conditions.

Annulation and Cyclization Reactions

The derivatives of this compound, particularly the corresponding anilines, are valuable precursors for the synthesis of various heterocyclic ring systems through annulation and cyclization reactions.

Following the reduction of the nitro group to an amine and subsequent derivatization, the resulting molecule can be designed to undergo intramolecular cyclization to form fused ring systems. For example, if the amine is acylated with a reagent containing an additional reactive site, subsequent cyclization can lead to the formation of heterocycles.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related heterocyclic structures. wikipedia.orgnih.govnih.govdepaul.eduyoutube.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. A derivative of 3-fluoro-4-isopropylaniline, appropriately modified to contain a β-arylethylamine moiety, could undergo this reaction to form a novel tetrahydroisoquinoline derivative.

Bischler-Napieralski Reaction: This reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of N-acyl-β-arylethylamines using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.govnih.gov An N-acylated derivative of a phenethylamine (B48288) analog of 3-fluoro-4-isopropylaniline could be a substrate for this cyclization, leading to the formation of a substituted dihydroisoquinoline ring system.

These cyclization strategies open avenues for the synthesis of complex, polycyclic molecules with potential biological activity, starting from the relatively simple this compound scaffold.

Formation of Benzimidazolone Derivatives from Related Precursors

Benzimidazolone and its derivatives are crucial scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities. nih.govresearchgate.net The synthesis of these heterocycles can be strategically approached using precursors like this compound. The general and well-established method for constructing the benzimidazolone core from nitroaromatic compounds involves a two-step process: reduction of the nitro group to an amine, followed by cyclization with a carbonyl source. nih.gov

The initial and critical step is the reduction of the nitro group. For a precursor such as this compound, this transformation would yield 3-fluoro-4-isopropylaniline. This reduction is commonly achieved using reagents like stannous chloride (SnCl₂) in methanol (B129727) or catalytic hydrogenation. nih.gov